N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C24H24ClN3O2S2 and its molecular weight is 486.05. The purity is usually 95%.
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Mechanism of Action
Target of action
Benzothiazoles and thienopyridines have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . .
Mode of action
The mode of action of benzothiazoles and thienopyridines can vary depending on the specific compound and its targets. Some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis . .
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related analogs.
The synthesis of this compound involves a multi-step process that typically includes the formation of the thieno[2,3-c]pyridine core followed by functionalization at the nitrogen and phenoxy positions. The compound's chemical structure can be described as follows:
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.45 g/mol
- Melting Point : Not specified in available literature.
Antitumor Activity
Research has shown that compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide exhibit promising antitumor activity. These compounds act as inhibitors of apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme involved in DNA repair processes. In particular:
- Inhibition of APE1 : The compound demonstrated low micromolar activity against purified APE1 enzyme and showed comparable efficacy in HeLa cell extracts.
- Cytotoxicity Enhancement : It enhances the cytotoxic effects of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ), leading to increased accumulation of DNA damage markers in treated cells .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications on the benzo[d]thiazole and thieno[2,3-c]pyridine moieties significantly influence the biological activity. Key findings include:
- Substituent Effects : Variations in the ethyl group on the tetrahydrothieno core can modulate APE1 inhibition potency.
- Hydrophobic Interactions : Increased hydrophobicity often correlates with enhanced cellular uptake and bioactivity.
Pharmacokinetics and ADME Properties
In vivo studies have assessed the pharmacokinetic profile of this compound after intraperitoneal administration in mice:
Parameter | Value |
---|---|
Bioavailability | Moderate |
Plasma Concentration | Good exposure levels |
Brain Penetration | Effective |
These properties suggest favorable absorption and distribution characteristics conducive to therapeutic applications.
Study 1: In Vitro Evaluation
A study evaluated a series of compounds including N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) for their ability to inhibit APE1. Results indicated that these compounds could significantly increase the sensitivity of tumor cells to chemotherapeutic agents by promoting DNA damage accumulation .
Study 2: In Vivo Efficacy
In another investigation involving mouse models with implanted tumors, treatment with N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...) resulted in reduced tumor growth compared to controls. This effect was attributed to both direct cytotoxicity and enhancement of DNA damage response pathways .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2.ClH/c1-2-27-13-12-17-20(14-27)31-24(26-21(28)15-29-16-8-4-3-5-9-16)22(17)23-25-18-10-6-7-11-19(18)30-23;/h3-11H,2,12-15H2,1H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHPAKNQJWBYAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)COC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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